2-Amino-4-M-tolyl-butyric acid
Overview
Description
2-Amino-4-M-tolyl-butyric acid, also known as 2-amino-4-methylthio-butyric acid or 2-amino-4-methylthio-butanoic acid, is an amino acid found in the human body. It is naturally produced in the body and found in the brain, where it functions as an important neurotransmitter. 2-Amino-4-M-tolyl-butyric acid (2-AMT) has been studied extensively in recent years due to its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various methods for synthesizing derivatives of 2-Amino-4-M-tolyl-butyric acid, such as calcium salts, have been explored. These methods include hydrolyzation of cyanhydrin and ketol oxidation, which are important for drug synthesis and biological synthesis (Shi, 2009).
Conformational Studies : Research into the conformational properties of amino acids similar to 2-Amino-4-M-tolyl-butyric acid, focusing on their distinct structural preferences, which are important for their applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Biological and Medicinal Applications
Treatment of Renal Failure : Certain derivatives of 2-Amino-4-M-tolyl-butyric acid are found to have curative effects in the treatment of renal failure and can benefit calcium metabolism and secondary hyperparathyroidism (Shi, 2009).
Cancer Research : Some derivatives, such as butyric acid, are studied for their role in the treatment of colorectal cancer due to their ability to induce cell differentiation, apoptosis, and control cell growth (Pouillart, 1998).
Neurotransmitter Research : Derivatives like γ-Amino butyric acid (GABA) are significant in neuroscience, being the chief inhibitory neurotransmitter in the mammalian central nervous system. The synthesis and applications of these derivatives in preventing or treating neurodegenerative diseases are being explored (Zhu et al., 2017).
Analytical Chemistry Applications
Spectroscopy and Chromatography : The use of derivatives in analytical techniques such as infrared spectroscopy and chromatography is investigated to understand their interaction with various substrates, which is crucial in analytical chemistry (Groenewegen & Sachtler, 1974).
Mass Spectrometry : Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have been conducted, providing insights into the structural analysis of these compounds (Harvey, 2000).
Safety And Hazards
The safety data sheet for a related compound, L(+)-2-Aminobutyric acid, suggests that the product and empty container should be kept away from heat and sources of ignition. Hazardous combustion products include nitrogen oxides (NOx). Thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
2-amino-4-(3-methylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMMMOBDAVUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-M-tolyl-butyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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